molecular formula C₃₂H₅₆N₆O₉S₂ B1140109 1,17-Bisbiotinylamino-3,6,9,12,15-pentaoxaheptadecane CAS No. 440680-87-5

1,17-Bisbiotinylamino-3,6,9,12,15-pentaoxaheptadecane

Cat. No. B1140109
CAS RN: 440680-87-5
M. Wt: 732.95
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds similar to 1,17-Bisbiotinylamino-3,6,9,12,15-pentaoxaheptadecane involves multistep organic reactions, starting from precursors that allow the introduction of the biotinylamino groups and the pentaoxaheptadecane chain. For instance, compounds like 1,17-bis(diphenylphosphinyl)-3,6,9,12,15-pentaoxaheptadecane have been synthesized to study their complexation behavior with alkali and alkaline-earth metal salts in acetonitrile, highlighting the importance of the oxygen atoms in forming stable complexes with metal ions (Solov'ev et al., 1991).

Scientific Research Applications

Ionophoric Properties

The compound exhibits enhanced ionophoric properties when converted by Fe3+ oxidation, showing its utility in studies related to ion transport and selectivity. This characteristic makes it valuable for understanding and designing new ionophores with specific ion selectivity and transport capabilities (Raban, Greenblatt, & Kandil, 1983).

Complexation with Metal Ions

The ability to form complexes with alkali and alkaline-earth metal salts in acetonitrile has been noted, indicating its role in the study of metal ion interactions and the design of novel ligands for metal complexation. The selectivity for lithium ions, in particular, points to applications in sensors, separation technologies, and potentially in battery technologies (Solov'ev et al., 1991).

Membrane Transport

This compound has been used to probe the mixing behavior of phospholipids in fluid bilayers, providing insights into the structural aspects of cell membranes and the effect of lipid composition on membrane properties. Such research is crucial for understanding membrane dynamics, drug delivery systems, and the development of membrane-based technologies (Otto et al., 2000).

Synthesis and Helicity Induction of Polymers

The synthesis and study of poly(phenylacetylene) derivatives with the compound integrated into the polymer chain demonstrate its utility in inducing helicity in polymers. This application is significant in the field of materials science, where the control of polymer helicity is crucial for developing new materials with specific optical and electronic properties (Kakuchi et al., 2005).

Coordination Chemistry

Its use in the synthesis and structural characterization of coordination complexes highlights its versatility as a ligand. The ability to act as both a unidentate donor and a hydrogen bond acceptor when coordinating to uranium(VI) provides valuable insights into coordination chemistry and the design of complexes with specific properties (Rogers et al., 1989).

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H56N6O9S2/c39-27(7-3-1-5-25-29-23(21-48-25)35-31(41)37-29)33-9-11-43-13-15-45-17-19-47-20-18-46-16-14-44-12-10-34-28(40)8-4-2-6-26-30-24(22-49-26)36-32(42)38-30/h23-26,29-30H,1-22H2,(H,33,39)(H,34,40)(H2,35,37,41)(H2,36,38,42)/t23-,24-,25-,26-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHZGMBTSAUCAR-SUAVODKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H56N6O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

733.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91886230

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